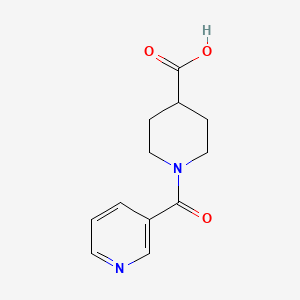

1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid

Description

Discovery and Nomenclature

The systematic identification and characterization of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid emerged from the broader development of heterocyclic chemistry during the late twentieth and early twenty-first centuries. According to PubChem records, this compound was first created in chemical databases on July 9, 2005, with subsequent modifications occurring as recently as May 18, 2025, indicating ongoing research interest and refinement of its chemical properties. The compound is recognized under multiple systematic names, including 1-nicotinoylpiperidine-4-carboxylic acid and 1-(pyridin-3-ylcarbonyl)piperidine-4-carboxylic acid, reflecting the varied nomenclature conventions employed across different chemical databases and research publications.

The establishment of this compound's identity represents a convergence of two major streams in heterocyclic chemistry: the development of pyridine-based pharmacophores and the exploration of piperidine derivatives as bioactive scaffolds. The compound's European Community number 877-676-6 and DSSTox Substance identifier DTXSID50359131 further demonstrate its integration into international chemical regulatory and research frameworks. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the pyridine-3-carbonyl designation indicating the attachment point at the 3-position of the pyridine ring, while the piperidine-4-carboxylic acid portion specifies the carboxyl group location on the piperidine ring system.

Contemporary research has expanded the understanding of this compound through various synthetic approaches and analytical characterizations. The compound's inclusion in multiple chemical supplier catalogs and research databases indicates its accessibility for scientific investigation and its perceived value in pharmaceutical research applications. Modern spectroscopic techniques have enabled detailed structural confirmation, with nuclear magnetic resonance and mass spectrometry data providing definitive characterization of the molecular structure and its chemical behavior under various conditions.

Historical Significance in Heterocyclic Chemistry

The historical significance of this compound must be understood within the broader context of heterocyclic chemistry development, which began in earnest during the nineteenth century with pioneering discoveries in nitrogen-containing aromatic systems. The importance of heterocyclic compounds in drug discovery has been recognized since the early developments in organic chemistry, when researchers first began to appreciate the unique properties imparted by heteroatoms in cyclic structures. The combination of pyridine and piperidine moieties in a single molecule represents a sophisticated approach to molecular design that builds upon decades of research into both ring systems.

Piperidine derivatives have demonstrated particular versatility in medicinal chemistry applications, with research showing their effectiveness as monoamine oxidase inhibitors and their role in various pharmaceutical applications. The piperidine nucleus, characterized by its six-membered nitrogen-containing heterocycle, has been identified as a crucial structural feature for conformational flexibility and potential neurotransmitter interactions. Studies have revealed that piperidine-containing compounds can exhibit selective inhibition properties, with research demonstrating that substitution patterns on the piperidine ring significantly influence biological activity and selectivity profiles.

The pyridine component of the molecule contributes additional pharmacological significance, as pyridine derivatives have long been recognized for their biological activities and their ability to participate in hydrogen bonding interactions with biological targets. The combination of these two heterocyclic systems in this compound creates opportunities for multiple binding interactions, enhancing the compound's potential utility in pharmaceutical applications. Research into related compounds, such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, has demonstrated the significance of piperidine-based scaffolds in developing selective enzyme inhibitors with nanomolar potency.

The structural architecture of this compound reflects broader trends in medicinal chemistry toward the development of multi-target compounds and the exploitation of heterocyclic frameworks for achieving specific biological activities. Contemporary research has shown that compounds incorporating piperidine rings can achieve remarkable selectivity ratios, with some derivatives demonstrating over 150-fold selectivity for specific enzyme targets. This selectivity is particularly valuable in pharmaceutical development, where achieving specific biological effects while minimizing off-target interactions represents a fundamental challenge.

Evolution of Research Focus

The research focus surrounding this compound has evolved significantly since its initial characterization, reflecting broader shifts in pharmaceutical research priorities and methodological capabilities. Early investigations concentrated primarily on establishing fundamental chemical properties and synthetic methodologies, while contemporary research has expanded to encompass detailed structure-activity relationship studies and mechanistic investigations of biological activity. This evolution parallels the general advancement of heterocyclic chemistry from primarily synthetic endeavors to comprehensive pharmaceutical development programs.

Recent developments in the field have emphasized the importance of optimizing molecular properties for enhanced bioavailability and selectivity. Research into related piperidine derivatives has demonstrated that modifications to the linker groups and substitution patterns can dramatically influence pharmacological properties, with studies showing that specific structural modifications can improve oral bioavailability while maintaining potent biological activity. These findings have direct implications for the continued development of this compound derivatives, suggesting potential avenues for optimization and therapeutic development.

The integration of computational chemistry and molecular modeling approaches has further accelerated research progress, enabling researchers to predict and optimize molecular properties before synthesis. Advanced analytical techniques have facilitated detailed characterization of structure-activity relationships, with nuclear magnetic resonance spectroscopy revealing distinct signals for different molecular regions and providing insights into conformational behavior. Modern research approaches have also incorporated high-throughput screening methodologies, allowing for rapid evaluation of large compound libraries and identification of promising lead compounds.

Contemporary research directions have increasingly focused on developing compounds with improved pharmacological profiles, including enhanced selectivity, improved bioavailability, and reduced metabolic liability. Studies of related compounds have demonstrated the potential for achieving significant improvements in these parameters through systematic structural modification, with some derivatives showing strong tumor growth inhibition and biomarker modulation in vivo at well-tolerated doses. These advances suggest continued potential for the development of this compound derivatives as pharmaceutical candidates.

Table 1: Key Molecular Properties of this compound

Properties

IUPAC Name |

1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11(10-2-1-5-13-8-10)14-6-3-9(4-7-14)12(16)17/h1-2,5,8-9H,3-4,6-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIKYTOUENHOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359131 | |

| Record name | 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67691-57-0 | |

| Record name | 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Example Procedure:

- Start with piperidine-4-carboxylic acid, reacting it with pyridine-3-carboxaldehyde in the presence of a suitable base (e.g., sodium hydride) to form an intermediate.

- Reduce the intermediate using a transfer hydrogenation method, employing formic acid as a hydrogen donor.

Purify the product through recrystallization from methanol or ethanol.

The efficiency of each method can vary based on several factors such as temperature, pressure, and catalyst choice.

Optimal Conditions

Based on literature findings, optimal conditions for synthesis include:

Temperature : Maintaining a temperature between 80°C to 100°C enhances reaction rates without leading to decomposition.

Pressure : Utilizing pressures around 4 to 5 MPa ensures effective hydrogenation while minimizing side reactions.

Yield Comparisons

Different methods yield varying amounts of product:

| Method | Average Yield (%) |

|---|---|

| Direct Synthesis | 85-90 |

| Multi-Step Synthesis | 75-80 |

The preparation of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid can be effectively achieved through both direct and multi-step synthetic routes. Direct synthesis tends to offer higher yields and simpler procedures compared to multi-step methods, which may involve more complex reaction sequences but allow for greater structural modifications if needed.

Further research could focus on optimizing these synthesis routes by exploring alternative catalysts or reaction conditions that might enhance yields or reduce costs associated with raw materials or solvents used in these processes. Additionally, investigating greener chemistry approaches could also provide sustainable pathways for synthesizing this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine or piperidine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

1-(Pyridine-3-carbonyl)piperidine-4-carboxylic acid has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties. Its structural characteristics allow it to interact with various biological targets, making it a promising candidate for drug development.

Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) indicate its potential as an antimicrobial agent .

Anticancer Potential : Research indicates that this compound can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, in vitro studies demonstrated cytotoxic effects against HepG2 (liver cancer) and HCT116 (colon cancer) cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of piperidine derivatives with pyridine carboxylic acids. Various synthetic routes have been explored to create derivatives that enhance its biological activity or reduce toxicity .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of several derivatives of this compound against HepG2 and HCT116 cell lines. The results indicated that certain derivatives had IC50 values significantly lower than those of doxorubicin, showcasing their potential as effective anticancer agents .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against common pathogens. The results indicated that it exhibited notable inhibitory effects on bacterial growth, warranting further exploration into its application as an antimicrobial agent .

Summary of Research Findings

| Activity | Cell Line/Pathogen | IC50 Value (µM) | Comparison Drug | Comparison IC50 (µM) |

|---|---|---|---|---|

| Antitumor | HepG2 | 2.38 | Doxorubicin | 7.46 |

| Antitumor | HCT116 | 1.54 | Doxorubicin | 8.29 |

| Antitumor | MCF-7 | 4.52 | Doxorubicin | 4.56 |

| Antimicrobial | Staphylococcus aureus | - | - | - |

Mechanism of Action

The mechanism of action of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 1-(pyridine-3-carbonyl)piperidine-4-carboxylic acid with structurally related analogs:

Key Observations:

- Log S and Solubility: The ethoxycarbonyl analog exhibits higher solubility due to its less polar substituent, whereas halogenated pyrimidine/pyridazine derivatives (e.g., 6-chloro or 3-fluorophenyl groups) show reduced solubility, likely due to increased hydrophobicity .

- Hydrogen Bonding: Pyridine-3-carbonyl and methoxypyrimidinyl analogs have higher H-bond acceptor counts, enhancing interactions with target proteins .

- Topological Polar Surface Area (TPSA): Higher TPSA values correlate with improved membrane permeability for CNS-targeted drugs, though excessive polarity may reduce bioavailability .

Biological Activity

1-(Pyridine-3-carbonyl)piperidine-4-carboxylic acid, also known by its CAS number 67691-57-0, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyridine-3-carbonyl group and a carboxylic acid moiety. Its molecular formula is . The compound's structure allows for interactions with various biological targets, making it a candidate for further investigation in drug development.

The biological activity of this compound is primarily attributed to its interaction with sigma receptors, particularly sigma-1 (S1R) and sigma-2 (S2R) receptors. These receptors are implicated in various physiological processes, including pain modulation, neuroprotection, and cell survival pathways .

Target Interaction

- Sigma Receptors : The binding affinity of this compound to sigma receptors suggests potential applications in treating neurological disorders and pain management .

Analgesic Effects

Research indicates that derivatives of pyridine and piperidine compounds exhibit analgesic properties. For instance, studies have shown that compounds interacting with sigma receptors can lead to significant pain relief in animal models .

Neuroprotective Properties

The compound has demonstrated neuroprotective effects, potentially through the modulation of ion channels and G-protein-coupled receptors involved in neuronal signaling . This activity could make it beneficial for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Antitumor Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests on cancer cell lines have shown moderate cytotoxicity, indicating potential as an antitumor agent .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds within the pyrrolo[3,4-c]pyridine class:

- Antiviral Activity : A study reported that certain pyrrolo[3,4-c]pyridine derivatives exhibited significant antiviral activity against HIV-1, with some compounds showing EC50 values below 10 µM .

- Insulin Sensitivity : Another investigation assessed the impact of similar compounds on insulin sensitivity in mouse adipocytes. The results indicated that specific substitutions greatly influenced biological activity, with some derivatives enhancing insulin sensitivity by up to 37% .

- Anticancer Studies : Research into the cytotoxic effects of pyrrolo[3,4-c]pyridine derivatives revealed moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity towards non-cancerous cells .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies suggest that this compound exhibits favorable absorption and distribution characteristics, although specific data regarding its metabolism and excretion remain limited .

Q & A

Basic: What are the optimal synthetic routes for 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with piperidine-4-carboxylic acid precursors. A common approach is using carbodiimide-based coupling agents (e.g., EDC or DCC) to activate the carboxylic acid moiety, followed by nucleophilic acyl substitution. Optimization includes:

- Reactant Ratios: A 1.2:1 molar ratio of acylating agent to piperidine derivative improves yield while minimizing side reactions .

- Catalysts: DMAP (4-dimethylaminopyridine) can enhance coupling efficiency by stabilizing the active intermediate .

- Solvent Selection: Anhydrous DMF or dichloromethane under inert atmosphere prevents hydrolysis of reactive intermediates.

- Monitoring: Reaction progress is tracked via TLC or HPLC, with quenching in ice-cold water to isolate the product .

Basic: Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

Answer:

Key techniques include:

- Spectroscopy:

- Chromatography:

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Discrepancies in biological activity (e.g., IC₅₀ values) may arise from:

- Purity Variability: Impurities (>5%) in commercial batches can skew results. Validate purity via orthogonal methods (HPLC, NMR) .

- Assay Conditions: Differences in buffer pH, temperature, or cell lines affect activity. Standardize protocols (e.g., pH 7.4, 37°C) and include positive controls .

- Metabolic Stability: Assess compound stability in biological matrices (e.g., plasma) using LC-MS/MS to rule out degradation artifacts .

Advanced: What computational strategies are suitable for predicting this compound’s interactions with biological targets?

Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors. Pyridine and carbonyl groups often engage in hydrogen bonding with active-site residues .

- MD Simulations: Run 100-ns trajectories in GROMACS to evaluate conformational stability and ligand-target residence time .

- QSAR Models: Correlate structural descriptors (e.g., logP, polar surface area) with activity data to guide analog design .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation (GHS Category 2) .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (H335: Respiratory irritation) .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can thermal and photolytic stability be systematically evaluated for this compound?

Answer:

- Thermogravimetric Analysis (TGA): Heat at 10°C/min under nitrogen to determine decomposition temperature (>200°C suggests thermal stability) .

- Photostability Testing: Expose to UV light (e.g., 365 nm) for 48 hours and monitor degradation via HPLC. Use amber vials for light-sensitive samples .

- Accelerated Stability Studies: Store at 40°C/75% RH for 4 weeks and compare chromatographic profiles to baseline .

Basic: What strategies improve yield during purification of this compound?

Answer:

- Recrystallization: Use ethanol/water mixtures (70:30 v/v) to isolate high-purity crystals .

- Column Chromatography: Employ silica gel (230–400 mesh) with gradient elution (ethyl acetate:hexane 1:1 to 3:1) to separate byproducts .

- pH Control: Acidify the aqueous layer (pH ~3) during extraction to protonate the carboxylic acid and enhance partition into organic phases .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in enzymatic inhibition?

Answer:

- Kinetic Assays: Measure initial reaction rates at varying substrate concentrations to determine inhibition type (competitive/non-competitive) .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry by monitoring heat changes during ligand-enzyme interaction .

- X-ray Crystallography: Co-crystallize the compound with the target enzyme to resolve 3D binding interactions at atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.